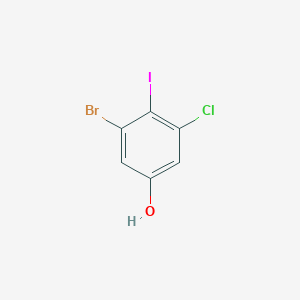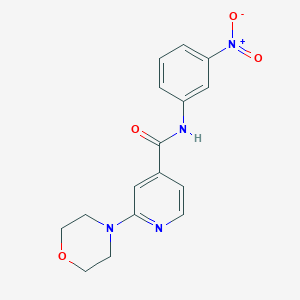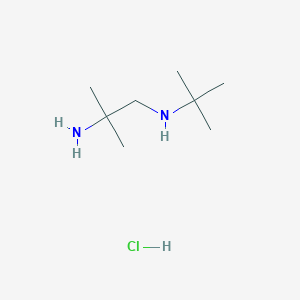
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure and properties, making it a valuable component in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) typically involves the reaction of 1,2-propanediamine with tert-butyl chloride and methyl iodide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., ether), low temperature (0-25°C).
Substitution: Alkyl halides, acyl chlorides; reaction conditionsorganic solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature to reflux.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted amine derivatives
Applications De Recherche Scientifique
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar in structure but differs in the position of the methyl groups.
(1R,2R)-1,2-Diphenylethylenediamine: A chiral compound used in asymmetric synthesis and optical resolution.
Uniqueness
1,2-Propanediamine, N1-(1,1-dimethylethyl)-2-methyl-, (Hydrochloride) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the synthesis of specialized pharmaceuticals and advanced materials.
Propriétés
Formule moléculaire |
C8H21ClN2 |
|---|---|
Poids moléculaire |
180.72 g/mol |
Nom IUPAC |
1-N-tert-butyl-2-methylpropane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H20N2.ClH/c1-7(2,3)10-6-8(4,5)9;/h10H,6,9H2,1-5H3;1H |
Clé InChI |
NNLYXUWFTOGQEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(C)(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-phenethyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylate](/img/structure/B13933537.png)
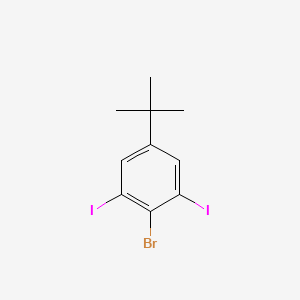
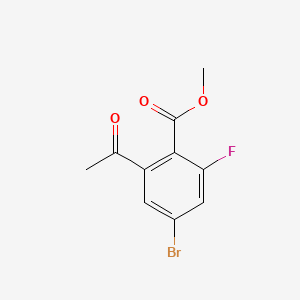
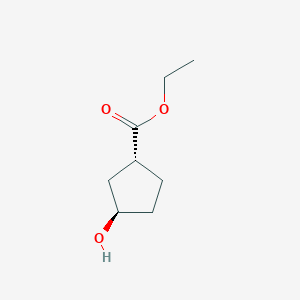


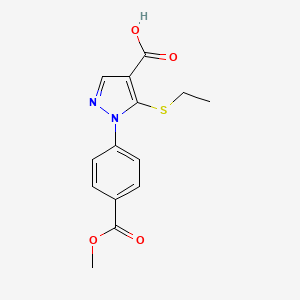
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)
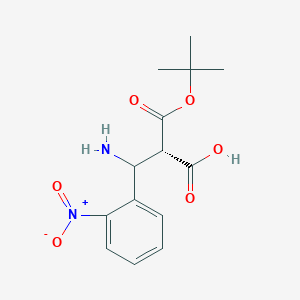
![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)
